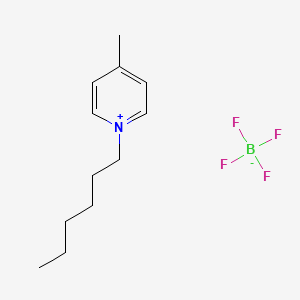
1-Hexyl-4-methylpyridin-1-ium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexyl-4-methylpyridin-1-ium tetrafluoroborate is an organic compound with the molecular formula C12H20BF4N. It is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hexyl-4-methylpyridin-1-ium tetrafluoroborate can be synthesized through a quaternization reaction. The process typically involves the reaction of 4-methylpyridine with hexyl bromide to form 1-hexyl-4-methylpyridinium bromide. This intermediate is then treated with sodium tetrafluoroborate to exchange the bromide ion with the tetrafluoroborate ion, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hexyl-4-methylpyridin-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tetrafluoroborate ion can be replaced by other anions.
Oxidation and Reduction Reactions: It can undergo redox reactions, although these are less common due to the stability of the pyridinium ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium salts of other anions, such as sodium chloride or sodium nitrate, under mild conditions.
Redox Reactions: These reactions may require strong oxidizing or reducing agents, such as potassium permanganate or sodium borohydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield new ionic liquids with different anions, while redox reactions can lead to the formation of various oxidized or reduced species .
Applications De Recherche Scientifique
Mécanisme D'action
1-Hexyl-4-methylpyridin-1-ium tetrafluoroborate can be compared with other similar compounds, such as:
1-Butyl-4-methylpyridinium tetrafluoroborate: This compound has a shorter alkyl chain, which affects its solubility and thermal stability.
1-Hexyl-3-methylpyridinium tetrafluoroborate: The position of the methyl group on the pyridine ring can influence the compound’s reactivity and interaction with other molecules.
Uniqueness: this compound is unique due to its specific combination of a hexyl chain and a methyl group on the pyridine ring, which provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Comparaison Avec Des Composés Similaires
- 1-Butyl-4-methylpyridinium tetrafluoroborate
- 1-Hexyl-3-methylpyridinium tetrafluoroborate
- 1-Octyl-4-methylpyridinium tetrafluoroborate
Propriétés
Formule moléculaire |
C12H20BF4N |
|---|---|
Poids moléculaire |
265.10 g/mol |
Nom IUPAC |
1-hexyl-4-methylpyridin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C12H20N.BF4/c1-3-4-5-6-9-13-10-7-12(2)8-11-13;2-1(3,4)5/h7-8,10-11H,3-6,9H2,1-2H3;/q+1;-1 |
Clé InChI |
QFTOMUOTRLBUKG-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.CCCCCC[N+]1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


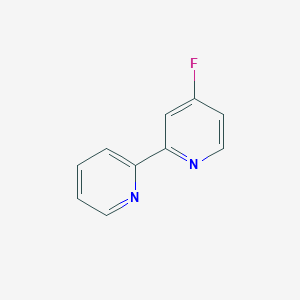
![2-{[10-([2,2'-Bithiophen]-5-yl)decyl]oxy}oxane](/img/structure/B13131406.png)

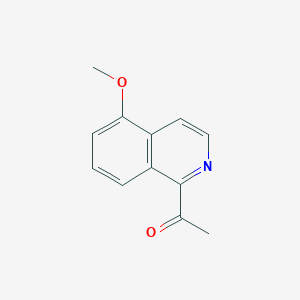
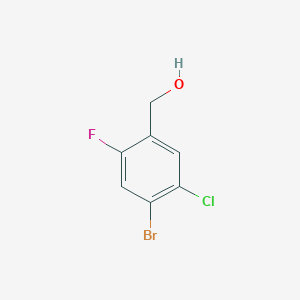
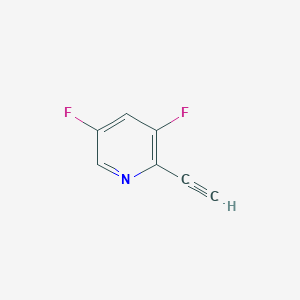
![4,4'-Dimethyl-[9,9'-bianthracene]-10,10'(9H,9'H)-dione](/img/structure/B13131429.png)
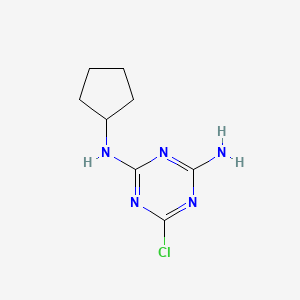
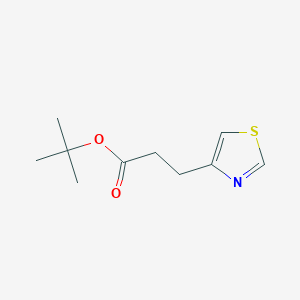
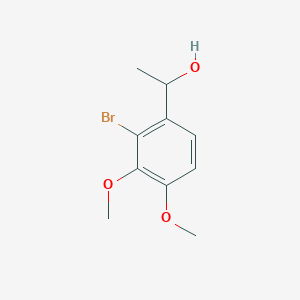
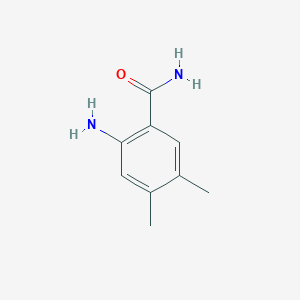

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B13131470.png)
![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
